molecular formula C24H23Cl3N2O3 B10942885 N-[4-(piperidin-1-ylmethyl)phenyl]-5-[(2,4,6-trichlorophenoxy)methyl]furan-2-carboxamide

N-[4-(piperidin-1-ylmethyl)phenyl]-5-[(2,4,6-trichlorophenoxy)methyl]furan-2-carboxamide

Cat. No.: B10942885
M. Wt: 493.8 g/mol
InChI Key: VSFBUUUJOCYWJK-UHFFFAOYSA-N
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Description

N-[4-(PIPERIDINOMETHYL)PHENYL]-5-[(2,4,6-TRICHLOROPHENOXY)METHYL]-2-FURAMIDE: is a complex organic compound characterized by its unique structure, which includes a piperidine ring, a phenyl group, and a furan ring substituted with a trichlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(PIPERIDINOMETHYL)PHENYL]-5-[(2,4,6-TRICHLOROPHENOXY)METHYL]-2-FURAMIDE typically involves multiple steps, starting with the preparation of the core furan ring. The furan ring can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions. The piperidine and phenyl groups are then introduced through nucleophilic substitution reactions. The final step involves the attachment of the trichlorophenoxy group via a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. Catalysts and solvents are often used to facilitate the reactions and improve efficiency. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(PIPERIDINOMETHYL)PHENYL]-5-[(2,4,6-TRICHLOROPHENOXY)METHYL]-2-FURAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups, potentially leading to the formation of amines or alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted derivatives, depending on the nucleophiles or electrophiles employed.

Scientific Research Applications

N-[4-(PIPERIDINOMETHYL)PHENYL]-5-[(2,4,6-TRICHLOROPHENOXY)METHYL]-2-FURAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate its interactions with biological molecules.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of N-[4-(PIPERIDINOMETHYL)PHENYL]-5-[(2,4,6-TRICHLOROPHENOXY)METHYL]-2-FURAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Dichloroanilines: These compounds have similar aromatic structures but differ in the substitution pattern and functional groups.

    Steviol glycosides: Although structurally different, these compounds share some similarities in their aromatic ring systems.

Uniqueness

N-[4-(PIPERIDINOMETHYL)PHENYL]-5-[(2,4,6-TRICHLOROPHENOXY)METHYL]-2-FURAMIDE is unique due to its combination of a piperidine ring, phenyl group, and furan ring with a trichlorophenoxy substitution. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C24H23Cl3N2O3

Molecular Weight

493.8 g/mol

IUPAC Name

N-[4-(piperidin-1-ylmethyl)phenyl]-5-[(2,4,6-trichlorophenoxy)methyl]furan-2-carboxamide

InChI

InChI=1S/C24H23Cl3N2O3/c25-17-12-20(26)23(21(27)13-17)31-15-19-8-9-22(32-19)24(30)28-18-6-4-16(5-7-18)14-29-10-2-1-3-11-29/h4-9,12-13H,1-3,10-11,14-15H2,(H,28,30)

InChI Key

VSFBUUUJOCYWJK-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2=CC=C(C=C2)NC(=O)C3=CC=C(O3)COC4=C(C=C(C=C4Cl)Cl)Cl

Origin of Product

United States

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